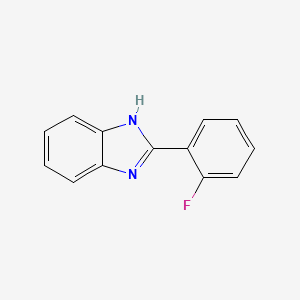

2-(2-fluorophenyl)-1H-benzimidazole

概要

説明

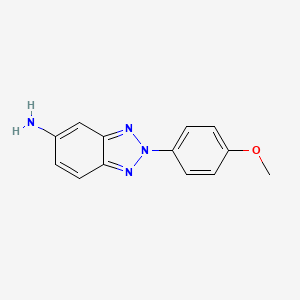

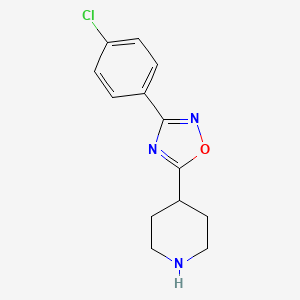

The compound “2-(2-fluorophenyl)-1H-benzimidazole” would be a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of a fusion of benzene and imidazole .

Molecular Structure Analysis

The molecular structure of “2-(2-fluorophenyl)-1H-benzimidazole” would consist of a benzimidazole core with a fluorophenyl group attached at the 2-position . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “2-(2-fluorophenyl)-1H-benzimidazole” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-fluorophenyl)-1H-benzimidazole”, such as its melting point, boiling point, and solubility, would need to be determined experimentally .科学的研究の応用

Microwave Synthesis as a Building Block for Endogenous and Pharmaceutical Compounds

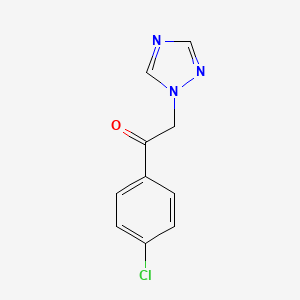

A study by Getvoldsen et al. (2004) details the microwave-assisted synthesis of 2-([4-18F]fluorophenyl)benzimidazole. This compound has potential as a building block for various endogenous and pharmaceutical compounds. The study experimented with various solvents, catalysts, and heating methods to optimize reaction conditions for synthesizing this benzimidazole derivative (Getvoldsen et al., 2004).

Enhancement of Luminescence by ZnO Nanocrystals

Karunakaran et al. (2013) explored the interaction between a benzimidazole-based receptor, specifically 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazole, and ZnO nanocrystals. This interaction significantly enhances the luminescence of the compound, suggesting potential applications in the development of luminescent materials and sensing technologies (Karunakaran et al., 2013).

Antibacterial and Antioxidant Activity

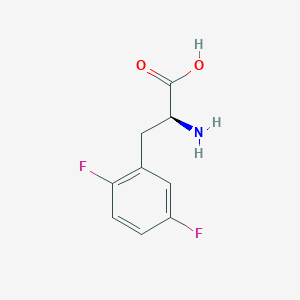

Tumosienė et al. (2018) reported the synthesis of functionalized benzimidazole derivatives bearing N-(4-chloro- or fluorophenyl) moieties. These compounds exhibited high antibacterial activity against several bacterial strains and significant antioxidant activity. This indicates the potential of benzimidazole derivatives in developing new antibacterial and antioxidant agents (Tumosienė et al., 2018).

Investigation of Optical Behavior

A study by Ileri et al. (2013) focused on the design, synthesis, and electrochemical properties of benzimidazole and thiophene-based monomers, including 2-(4-fluorophenyl)-4,7-di(thiophen-2-yl)-1H-benzo[d]imidazole. They investigated the effects of fluorine substitution on electrochemical and optical properties, revealing improvements in percent transmittance and color switching capabilities, which could have implications for materials science and electronics (Ileri et al., 2013).

Antiviral Activity

Chimirri et al. (1991) synthesized a series of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, including 1-(2',6'-difluorophenyl) variants, which exhibited significant in vitro anti-HIV activity. This highlights the potential of benzimidazole derivatives in antiviral drug development (Chimirri et al., 1991).

作用機序

Target of Action

Similar compounds have been reported to interact with various proteins and enzymes

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The presence of the fluorophenyl group may enhance the compound’s ability to penetrate cellular membranes and reach intracellular targets .

Biochemical Pathways

Similar compounds have been reported to interfere with various metabolic and signaling pathways

Pharmacokinetics

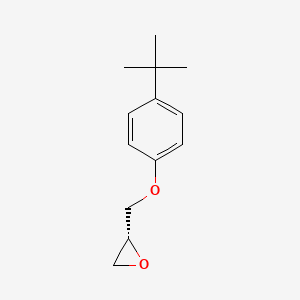

The presence of the fluorophenyl group may enhance the compound’s bioavailability by increasing its lipophilicity, which could facilitate its absorption and distribution

Result of Action

Similar compounds have been reported to exert various biological effects, such as inhibiting enzyme activity, disrupting protein-protein interactions, and modulating cellular signaling pathways

Action Environment

The action of 2-(2-fluorophenyl)-1H-1,3-benzodiazole may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s solubility, stability, and reactivity may vary depending on the pH and temperature of its environment . Additionally, the compound’s interaction with its targets may be affected by the presence of other molecules, such as competitive inhibitors or allosteric modulators .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-fluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFACGIBGAEFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352798 | |

| Record name | 2-(2-fluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-fluorophenyl)-1H-benzimidazole | |

CAS RN |

321-51-7 | |

| Record name | 2-(2-fluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)